

A Spectroscopic Comparison of sec-Butyl Isopropyl Ether and Its Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sec-butyl isopropyl ether*

Cat. No.: *B101348*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **sec-butyl isopropyl ether** and its structural isomers: n-butyl isopropyl ether, isobutyl ethyl ether, tert-butyl ethyl ether, and n-pentyl ethyl ether. The following sections present quantitative data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to facilitate the differentiation and characterization of these closely related ether compounds. Detailed experimental protocols for the acquisition of these spectra are also provided.

Isomeric Relationships

The following diagram illustrates the structural relationships between **sec-butyl isopropyl ether** and the isomers compared in this guide. They are all constitutional isomers with the chemical formula $C_7H_{16}O$, except for tert-butyl ethyl ether ($C_6H_{14}O$) and n-pentyl ethyl ether which are included for comparative purposes due to their structural similarities.

[Click to download full resolution via product page](#)

Figure 1. Structural relationships of the compared ethers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **sec-butyl isopropyl ether** and its isomers.

Infrared (IR) Spectroscopy

Compound	C-O Stretch (cm ⁻¹)	C-H Stretch (sp ³) (cm ⁻¹)	Reference
sec-Butyl Isopropyl Ether	~1120	2850-2970	N/A
n-Butyl Isopropyl Ether	~1115	2870-2960	N/A
Isobutyl Ethyl Ether	~1118	2870-2960	N/A
tert-Butyl Ethyl Ether	1085, 1203	2850-2970	[1]
n-Pentyl Ethyl Ether	~1117	2860-2960	N/A

¹H NMR Spectroscopy (Chemical Shifts in ppm)

Compound	-O-CH- (sec/iso)	-O-CH ₂ -	-CH- (iso)	-CH ₂ -	-CH ₃	Reference
sec-Butyl Isopropyl Ether	~3.4 (m)	-	~3.6 (septet)	~1.5 (m), ~1.1 (m)	~1.1 (d), ~0.9 (t)	N/A
n-Butyl Isopropyl Ether	-	~3.4 (t)	~3.6 (septet)	~1.5 (m), ~1.3 (m)	~1.1 (d), ~0.9 (t)	N/A
Isobutyl Ethyl Ether	-	~3.4 (q)	~1.8 (m)	~3.2 (d)	~1.2 (t), ~0.9 (d)	N/A
tert-Butyl Ethyl Ether	-	3.47 (q)	-	-	1.15 (s), 1.12 (t)	[2]
n-Pentyl Ethyl Ether	-	~3.4 (q)	-	~3.3 (t), ~1.5 (m), ~1.3 (m)	~1.2 (t), ~0.9 (t)	N/A

¹³C NMR Spectroscopy (Chemical Shifts in ppm)

Compound	-O-CH-	-O-CH ₂ -	-C(CH ₃) ₃	-CH-	-CH ₂ -	-CH ₃	Reference
sec-Butyl							
Isopropyl	~76	-	-	~70	~30, ~10	~23, ~19	[3]
Ether							
n-Butyl							
Isopropyl	-	~72	-	~70	~32, ~19	~23, ~14	N/A
Ether							
Isobutyl							
Ethyl	-	~74	-	~28	~68	~19, ~15	N/A
Ether							
tert-Butyl							
Ethyl	-	62.9	72.4	-	-	28.7, 15.6	[4]
Ether							
n-Pentyl							
Ethyl	-	~71	-	-	~70, ~32, ~29, ~22	~15, ~14	N/A
Ether							

Mass Spectrometry (Key Fragments m/z)

Compound	Molecular Ion (M ⁺)	[M-15] ⁺	[M-29] ⁺	[M-43] ⁺	Base Peak	Reference
sec-Butyl Isopropyl Ether	116	101	87	73	45	[5]
n-Butyl Isopropyl Ether	116	101	87	73	43	[6] [7] [8]
Isobutyl Ethyl Ether	102	87	73	59	45	N/A
tert-Butyl Ethyl Ether	102	87	-	59	57	[9]
n-Pentyl Ethyl Ether	116	101	87	73	45	N/A

Experimental Protocols

The following are general protocols for the spectroscopic techniques used to characterize the ethers in this guide.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is utilized for analysis.

Sample Preparation: For liquid ether samples, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. A single drop of the neat liquid is placed on one plate, and the second plate is gently placed on top to spread the sample evenly.

Data Acquisition:

- A background spectrum of the clean salt plates is recorded.
- The prepared sample is placed in the spectrometer's sample holder.
- The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

- The background spectrum is automatically subtracted from the sample spectrum to yield the final spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for both ^1H and ^{13}C NMR analysis.

Sample Preparation:

- Approximately 5-10 mg of the ether sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
- A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- The solution is transferred to a 5 mm NMR tube.

^1H NMR Data Acquisition:

- The spectrometer is locked onto the deuterium signal of the solvent.
- The magnetic field is shimmed to achieve homogeneity.
- A standard one-pulse sequence is used to acquire the ^1H NMR spectrum.
- The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

^{13}C NMR Data Acquisition:

- Similar to ^1H NMR, the spectrometer is locked and shimmed.
- A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.
- A larger number of scans is usually required for ^{13}C NMR due to the lower natural abundance of the ^{13}C isotope.
- The FID is processed similarly to the ^1H NMR data to obtain the final spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is commonly used for the analysis of volatile compounds like ethers.

Sample Introduction: The liquid ether sample is introduced into the ion source, often via direct injection or through a gas chromatograph (GC-MS). The sample is vaporized before ionization.

Ionization and Fragmentation:

- In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).
- This results in the ejection of an electron from the molecule, forming a molecular ion (M^+).
- The molecular ion, being highly energetic, undergoes fragmentation to produce smaller, characteristic fragment ions.

Detection and Analysis:

- The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion.
- The resulting mass spectrum is a plot of relative ion abundance versus m/z , which provides information about the molecular weight and structure of the compound.[\[10\]](#)[\[11\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. tert-Butyl ethyl ether(637-92-3) IR Spectrum [chemicalbook.com]
- 2. chegg.com [chegg.com]

- 3. spectrabase.com [spectrabase.com]
- 4. tert-Butyl ethyl ether(637-92-3) 13C NMR spectrum [chemicalbook.com]
- 5. Ether, sec-butyl isopropyl [webbook.nist.gov]
- 6. Propose a fragmentation to account for each numbered peak in the ... | Study Prep in Pearson+ [pearson.com]
- 7. Solved PROBLEM 14-7 Propose a fragmentation to account for | Chegg.com [chegg.com]
- 8. homework.study.com [homework.study.com]
- 9. tert-Butyl ethyl ether(637-92-3) MS spectrum [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [A Spectroscopic Comparison of sec-Butyl Isopropyl Ether and Its Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101348#spectroscopic-comparison-of-sec-butyl-isopropyl-ether-with-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com